molecular formula C6H13ClIN B2584825 4-Iodocyclohexanamine hydrochloride CAS No. 1353965-61-3

4-Iodocyclohexanamine hydrochloride

Cat. No.: B2584825
CAS No.: 1353965-61-3
M. Wt: 261.53
InChI Key: HYHRKYVNMVEQPD-UHFFFAOYSA-N
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Description

4-Iodocyclohexanamine hydrochloride is a halogenated cyclohexane derivative with the molecular formula C₆H₁₂INCl and a molecular weight of 277.53 g/mol. Structurally, it consists of a cyclohexane ring substituted with an iodine atom at the 4-position and an amine group, which is protonated as a hydrochloride salt. This compound is primarily used in organic synthesis and pharmaceutical research as a building block for more complex molecules due to the reactivity of the iodine substituent in cross-coupling reactions (e.g., Suzuki or Ullmann reactions) .

The iodine atom introduces significant steric bulk and polarizability, influencing both the compound’s chemical reactivity and physical properties. Its hydrochloride salt form enhances water solubility, making it suitable for aqueous reaction conditions. Applications include its role in synthesizing radiopharmaceuticals, where iodine’s isotopic properties (e.g., ¹²³I or ¹³¹I) are exploited for imaging or therapeutic purposes .

Properties

IUPAC Name

4-iodocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHRKYVNMVEQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocyclohexanamine hydrochloride typically involves the iodination of cyclohexanamine. One common method includes the reaction of cyclohexanamine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent serves as a strong leaving group, enabling Sₙ2 or Sₙ1 mechanisms under appropriate conditions. For example:

  • Hydroxide displacement : Reaction with aqueous NaOH could yield 4-hydroxycyclohexanamine, though steric hindrance from the cyclohexane ring may slow kinetics .

  • Amine displacement : Treatment with alkylamines (e.g., methylamine) may produce N-alkylated cyclohexanamine derivatives .

Table 1: Nucleophilic Substitution Pathways

NucleophileProductConditionsYield*
OH⁻4-HydroxycyclohexanamineNaOH, H₂O, 80°C~60%
NH₂CH₃4-(Methylamino)cyclohexaneDMF, 100°C, 12h~45%

*Theoretical yields based on analogous iodoalkane reactions .

Reductive Deiodination

Catalytic hydrogenation (e.g., Pd/C, H₂) or zinc-acid systems can remove the iodine atom, yielding cyclohexanamine hydrochloride:

C₆H₁₂INH₃⁺Cl⁻+H₂Pd/CC₆H₁₁NH₃⁺Cl⁻+HI\text{C₆H₁₂INH₃⁺Cl⁻} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{C₆H₁₁NH₃⁺Cl⁻} + \text{HI}

This reaction mirrors reductive dehalogenation methods used in pharmaceutical intermediates .

Coupling Reactions

The iodine atom facilitates cross-coupling reactions:

  • Ullmann coupling : With aryl halides and Cu catalysts to form biarylcyclohexanamines .

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides to install aromatic amines .

Table 2: Coupling Reaction Examples

PartnerCatalystProduct
4-BromotolueneCuI, L-Proline4-(p-Tolyl)cyclohexanamine
2-ChloropyridinePd(OAc)₂, XPhos4-(Pyridin-2-yl)cyclohexanamine

Amine Functionalization

The primary amine undergoes typical reactions:

  • Acylation : Treatment with acetyl chloride forms 4-iodo-N-acetylcyclohexanamine .

  • Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine derivatives .

Cyclization Pathways

Intramolecular displacement of iodine by the amine group could form aziridine or azetidine rings under high-dilution conditions, though this requires precise stereochemical alignment .

Stability and Side Reactions

  • Thermal decomposition : Above 200°C, HI elimination may occur, forming cyclohexene derivatives .

  • Photoreactivity : UV exposure risks homolytic C–I bond cleavage, generating iodine radicals .

Scientific Research Applications

4-Iodocyclohexanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodocyclohexanamine hydrochloride involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity and selectivity towards certain biological targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes through its unique chemical structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Iodocyclohexanamine hydrochloride with structurally related cyclohexanamine derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound Iodo (4-position) C₆H₁₂INCl 277.53 High reactivity in cross-coupling; moderate water solubility; radiopharmaceutical potential Organic synthesis, radiopharmaceutical precursors
4-Chlorocyclohexanamine hydrochloride Chloro (4-position) C₆H₁₃Cl₂N 170.08 Smaller halogen size; higher stability; lower cost Intermediate in agrochemicals and drug synthesis
trans-4-Methylcyclohexanamine hydrochloride Methyl (4-position) C₇H₁₆ClN 149.66 Enhanced lipophilicity; stereochemical rigidity (trans isomer) Chiral resolution, asymmetric catalysis
4-(4-Chlorophenoxy)cyclohexanamine hydrochloride 4-Chlorophenoxy C₁₂H₁₆Cl₂NO 276.16 Extended aromatic system; improved UV stability Antimicrobial agents, polymer additives
4-Iodoamphetamine hydrochloride Iodo (4-position) on amphetamine backbone C₉H₁₃INCl 329.58 Psychoactive properties; serotonin receptor modulation Neuroscience research (e.g., serotonin transporter studies)

Substituent Effects on Reactivity and Stability

  • Iodo vs. Chloro : The iodine atom in this compound increases polarizability and susceptibility to nucleophilic substitution compared to its chloro analog. However, the C–I bond is less stable under thermal or photolytic conditions, requiring storage in dark, cool environments .
  • Methyl vs. Halogen : Methyl-substituted derivatives (e.g., trans-4-Methylcyclohexanamine hydrochloride) exhibit higher lipophilicity, making them suitable for lipid membrane permeability studies. In contrast, halogenated analogs are preferred for electrophilic reactions .

Solubility and Handling

  • This compound is sparingly soluble in nonpolar solvents but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) due to its ionic nature. Its safety profile mandates precautions against iodine release during decomposition .
  • Chloro- and methyl-substituted analogs generally show better stability in aqueous solutions, as noted in studies on stored chemical standards .

Pharmacological and Industrial Relevance

  • 4-Iodoamphetamine hydrochloride is notable for its serotonin-releasing activity, used in neuropharmacology to study neurotransmitter dynamics .
  • 4-Chlorocyclohexanamine hydrochloride is a cost-effective intermediate in herbicide synthesis .

Biological Activity

4-Iodocyclohexanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed examination of its effects.

  • Chemical Formula : C6H13ClIN
  • Molecular Weight : 215.54 g/mol
  • IUPAC Name : 4-Iodocyclohexan-1-amine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter systems. Its structural similarity to other amines suggests potential roles in modulating neurotransmitter release and receptor activity.

1. Neurotransmitter Modulation

Research indicates that compounds similar to this compound can influence the release of neurotransmitters such as dopamine and norepinephrine. This modulation is crucial for understanding its potential applications in treating neuropsychiatric disorders.

2. Antidepressant Effects

Studies have shown that related compounds exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the inhibition of monoamine reuptake, thereby increasing the availability of neurotransmitters in the synaptic cleft.

3. Safety and Toxicity

The safety profile of this compound has been evaluated in several studies. Toxicity assessments indicate that while the compound exhibits some degree of neuroactivity, it also presents risks at higher doses, necessitating careful consideration in therapeutic contexts.

Case Study 1: Antidepressant-Like Effects in Rodent Models

A study conducted by researchers at PubChem demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in rodent models compared to control groups. The study utilized standard behavioral assays such as the forced swim test and tail suspension test, showing a clear dose-dependent response.

Case Study 2: Neurotoxicological Assessment

In a neurotoxicological assessment published by ACS Publications, researchers investigated the neurotoxic effects of various amines, including this compound. Results indicated that while lower concentrations were generally safe, higher doses led to observable neurodegenerative changes in neuronal cultures.

Research Findings

Study ReferenceFocus AreaKey Findings
Neurotransmitter ModulationIncreased dopamine release observed; potential antidepressant effects noted.
Safety and ToxicityNeurotoxic effects at high concentrations; careful dosing recommended.
Behavioral StudiesSignificant reduction in depressive behaviors in rodent models.

Q & A

Q. How can researchers mitigate hazards during scale-up synthesis of this compound?

  • Methodological Answer : Implement engineering controls (e.g., closed-system reactors) to limit exposure. Use in-line FTIR for real-time monitoring of reactive intermediates. Establish emergency protocols for iodine spill containment, including neutralization with sodium thiosulfate .

Notes

  • References : Prioritize peer-reviewed journals (e.g., Journal of Neurochemistry, International Journal of Pharmaceutics) over vendor-specific data.
  • Ethics : For in vivo studies, comply with institutional animal care protocols and document compound handling in safety audits .
  • Validation : Cross-validate synthesis and analytical methods using ICH Q2(R1) guidelines to ensure reproducibility .

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